2-chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine trihydrochloride 2-chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine trihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18162617
InChI: InChI=1S/C9H11ClN4.3ClH/c10-7-5-6(11)1-2-8(7)14-9-12-3-4-13-9;;;/h1-2,5H,3-4,11H2,(H2,12,13,14);3*1H
SMILES:
Molecular Formula: C9H14Cl4N4
Molecular Weight: 320.0 g/mol

2-chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine trihydrochloride

CAS No.:

Cat. No.: VC18162617

Molecular Formula: C9H14Cl4N4

Molecular Weight: 320.0 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine trihydrochloride -

Specification

Molecular Formula C9H14Cl4N4
Molecular Weight 320.0 g/mol
IUPAC Name 2-chloro-1-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine;trihydrochloride
Standard InChI InChI=1S/C9H11ClN4.3ClH/c10-7-5-6(11)1-2-8(7)14-9-12-3-4-13-9;;;/h1-2,5H,3-4,11H2,(H2,12,13,14);3*1H
Standard InChI Key NOZYCMLNIBGURA-UHFFFAOYSA-N
Canonical SMILES C1CN=C(N1)NC2=C(C=C(C=C2)N)Cl.Cl.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-Chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine trihydrochloride belongs to the class of aromatic amines, with the systematic IUPAC name 2-chloro-1-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine trihydrochloride. Its molecular formula is C9H14Cl4N4\text{C}_9\text{H}_{14}\text{Cl}_4\text{N}_4, and it adopts a planar benzene ring substituted at positions 1, 2, and 4 (Figure 1).

Table 1: Key Identifiers

PropertyValue
Molecular FormulaC9H14Cl4N4\text{C}_9\text{H}_{14}\text{Cl}_4\text{N}_4
Molecular Weight320.05 g/mol
CAS NumberVC18162617
PubChem CID137832732
SMILES NotationC1CN=C(N1)NC2=C(C=C(C=C2)N)Cl.Cl.Cl.Cl
InChIKeyNOZYCMLNIBGURA-UHFFFAOYSA-N

The SMILES notation highlights the benzene ring linked to an imidazoline group via an amine bridge, with three chloride ions stabilizing the structure. The imidazoline moiety (4,5-dihydro-1H-imidazol-2-yl) introduces a five-membered ring with two nitrogen atoms, contributing to the compound’s basicity and reactivity.

Physicochemical Properties

The compound is a crystalline solid under standard conditions, though its exact melting and boiling points remain uncharacterized. Its solubility profile suggests high polarity due to the hydrochloride groups, making it soluble in polar solvents like water and methanol but insoluble in non-polar solvents. Stability studies indicate sensitivity to light and moisture, necessitating storage in inert atmospheres at temperatures below -20°C .

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves multi-step reactions starting from 2-chloro-1,4-diaminobenzene and 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride (CAS: 13338-49-3) . A representative pathway includes:

  • Amination: Reacting 2-chloro-1,4-diaminobenzene with 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride in a polar aprotic solvent (e.g., dimethylformamide) at 60–80°C .

  • Hydrochloride Formation: Treating the intermediate with hydrochloric acid to precipitate the trihydrochloride salt.

Table 2: Optimized Reaction Conditions

ParameterCondition
SolventDimethylformamide (DMF)
Temperature70°C
CatalystTriethylamine
Reaction Time12–24 hours
Yield65–75%

Catalysts such as triethylamine enhance nucleophilic substitution by deprotonating the amine group, while controlled temperatures prevent decomposition. Purification via recrystallization or column chromatography ensures >95% purity.

Scalability and Industrial Relevance

Industrial-scale production faces challenges in maintaining yield and purity due to the compound’s sensitivity to reaction conditions. Recent advances in flow chemistry have enabled continuous synthesis, reducing byproduct formation and improving scalability.

Characterization and Analytical Profiling

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}-NMR spectra confirm the presence of aromatic protons (δ 6.8–7.2 ppm) and imidazoline NH signals (δ 3.1–3.5 ppm).

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 320.05, consistent with the molecular weight.

Table 3: Key Spectral Data

TechniqueKey Signals
1H^1\text{H}-NMRδ 7.2 (aromatic H), δ 3.3 (NH)
ESI-MSm/z 320.05 [M+H]+^+
ApplicationModel SystemEfficacy
AnticancerGlioblastoma cellsIC50_{50} = 12 µM
AntimicrobialS. aureusMIC = 8 µg/mL

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